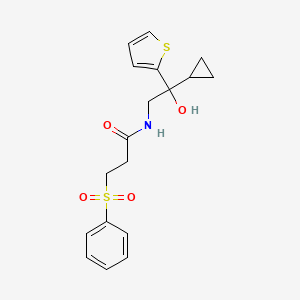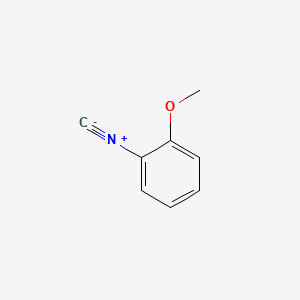![molecular formula C22H19N5O3 B2508630 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 941901-81-1](/img/structure/B2508630.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrido[3,2-d]pyrimidin, which is a bicyclic structure composed of a pyrimidine ring fused to a pyridine ring. The molecule features several functional groups, including a 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin core, a pyridin-3-ylmethyl substituent, and an N-(m-tolyl)acetamide moiety. This structure suggests potential for a variety of chemical interactions and biological activities.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidin derivatives has been described in a two-step process starting from 2-chloro-6-methylpyridine-3-carbonitrile . Initially, magnesium enolates of tertiary acetamides are added to the chloropyridine to yield vinylogous urea derivatives. Subsequently, these intermediates are reacted with aryl isocyanates in the presence of sodium hydride to afford the pyrido[2,3-d]pyrimidin-2(1H)-one derivatives. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge . The pyrimidine ring is inclined at a significant angle to the benzene ring, indicating non-planarity in the molecule. This conformation is stabilized by intramolecular hydrogen bonding. Such structural insights are valuable for understanding the three-dimensional conformation of the compound .
Chemical Reactions Analysis
The reactivity of similar pyridopyrimidin compounds with phosgene has been explored, leading to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . These reactions proceed via the interaction of 2-(acetoacetamido)pyridines with phosgene, followed by structural elucidation using various spectroscopic techniques. The chemical behavior of the compound under similar conditions could be inferred, although specific reactions would need to be empirically determined.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly provided, the properties of structurally related compounds can offer some insights. The crystal structures, conformational preferences, and intramolecular interactions of similar molecules provide a basis for predicting the solubility, stability, and reactivity of the compound . Additionally, the presence of multiple hydrogen bond donors and acceptors within the molecule suggests a propensity for forming hydrogen bonds, which could influence its physical properties and solvation behavior.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
A series of compounds, including those similar to 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide, have been synthesized and shown to possess significant antibacterial and antimicrobial activities. These compounds include 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, which exhibit antistaphylococcal activity (Kostenko et al., 2008) and pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives with antimicrobial and anti-proliferative properties (Fahim et al., 2021).
HIV-1 Protease Inhibitor
Research on pyrimidine-based compounds has shown that introducing pyrimidine bases as P2 ligands can enhance the potency of HIV-1 protease inhibitors. For instance, inhibitor 10e, with N-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide as the P2 ligand, displayed remarkable enzyme inhibitory and antiviral activity, making it valuable for further study in the context of HIV-1 treatment (Zhu et al., 2019).
Antitumor Activities
Similar structures to the compound have been synthesized and shown to possess selective antitumor activities. An example is the synthesis of compounds like (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid, which have demonstrated certain antitumor effects (Jing, 2011).
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15-5-2-7-17(11-15)25-19(28)14-26-18-8-4-10-24-20(18)21(29)27(22(26)30)13-16-6-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNSUGCXDNMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)
![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)
![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)
![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)
